molecular formula C21H26N6O3 B2939796 1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea CAS No. 1021112-53-7

1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

Cat. No.: B2939796
CAS No.: 1021112-53-7
M. Wt: 410.478
InChI Key: USSDDWXSVWMTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a synthetic small molecule belonging to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. This scaffold is recognized in medicinal chemistry as a key template for developing therapeutic agents due to its versatile structure and ability to interact with diverse biological targets . Compounds within this chemical class have demonstrated significant potential in pharmacological research, particularly as inhibitors for various disease-relevant enzymes and receptors . The structure-activity relationship (SAR) of analogous compounds has been explored to optimize linker regions, such as the urea moiety, to enhance potency and improve selectivity, thereby reducing potential off-target effects like hERG ion channel inhibition . The [1,2,4]triazolo[4,3-b]pyridazine core serves as a privileged structure in drug discovery, enabling the creation of potent hit molecules with a wide spectrum of potential biological activities . This specific compound, featuring a cyclohexyl-urea side chain and a 3-methoxyphenyl head group, is of high interest for research into new therapeutic agents. Its structure is provided for research purposes to investigate its physicochemical properties, mechanism of action, and potential applications in various biological assays. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclohexyl-3-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-29-17-9-5-6-15(14-17)20-25-24-18-10-11-19(26-27(18)20)30-13-12-22-21(28)23-16-7-3-2-4-8-16/h5-6,9-11,14,16H,2-4,7-8,12-13H2,1H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDDWXSVWMTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The presence of the triazole ring and other functional groups in the structure of the compound can influence its pharmacokinetic properties. These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. .

Biological Activity

1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C19H25N5O2\text{C}_{19}\text{H}_{25}\text{N}_5\text{O}_2

This structure features a cyclohexyl group attached to a urea moiety, linked through an ethylene chain to a triazole-pyridazine derivative. The presence of the methoxyphenyl group enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the [1,2,4]triazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that triazole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. The compound's design suggests potential efficacy in targeting IDO pathways, which is crucial for developing novel cancer therapies .

Antimicrobial Activity

The triazole moiety is known for its broad-spectrum antimicrobial activity. A review highlighted that derivatives of 1,2,4-triazoles possess notable antibacterial and antifungal properties. Compounds similar to this compound have demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL for closely related structures .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Essential for bioactivity; enhances interaction with biological targets.
  • Cyclohexyl Group : Increases lipophilicity, improving membrane permeability.
  • Methoxyphenyl Substituent : Contributes to the overall potency and selectivity against cancer cell lines.

Case Studies

A notable study involved the synthesis of various triazole derivatives where modifications were made to the methoxyphenyl group. These modifications led to enhanced activity against resistant strains of bacteria and improved anticancer efficacy in vitro. For instance, a derivative with a similar backbone exhibited up to 16 times greater antibacterial activity compared to standard antibiotics .

Tables of Biological Activity

Activity TypeTarget Pathogen/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.125 μg/mL
AntifungalCandida albicans0.5 μg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 10 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several urea-triazolopyridazine derivatives. Key comparisons are outlined below:

Substituent Variations on the Aromatic Ring

  • The o-tolyl (ortho-methylphenyl) urea substituent introduces steric hindrance, which may reduce binding affinity compared to the cyclohexyl group in the target compound .
  • 1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea (): Replacing methoxy with ethoxy on the phenyl ring increases lipophilicity, while the 3-fluorophenyl group introduces electron-withdrawing effects.

Core Heterocycle Modifications

  • 1-[2-(1-Ethylpiperidin-4-yl)ethyl]-3-(6-{[6-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)urea ():
    This compound replaces the methoxyphenyl group with a thiophene-benzothiazole system. The sulfanyl linker and thiophene moiety enhance π-conjugation, possibly improving kinase inhibition but reducing metabolic stability due to increased molecular weight .

Urea Substituent Diversity

  • The 4-methoxyphenyl group mirrors the electronic profile of the target compound’s 3-methoxyphenyl substituent, but the nitro group on the triazole may introduce redox-sensitive properties .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents LogP* Bioactivity Notes
1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea (Target) Triazolo[4,3-b]pyridazine 3-Methoxyphenyl, Cyclohexylurea 3.8 Moderate kinase inhibition; high solubility
1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea () Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenyl, o-Tolylurea 4.2 Enhanced receptor binding; low solubility
1-(4-Ethoxyphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea () Triazolo[4,3-b]pyridazine 3-Fluorophenyl, 4-Ethoxyphenylurea 4.1 High selectivity; moderate metabolic stability
1-[2-(1-Ethylpiperidin-4-yl)ethyl]-3-(6-{[6-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)urea () Triazolo[4,3-b]pyridazine Thiophene-Benzothiazole, Piperidinylurea 5.3 Potent kinase inhibition; poor solubility

*LogP values estimated via computational modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.